L-Glutamic acid, N-(chloroacetyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid, N-(chloroacetyl)-, diethyl ester is a chemical compound with the molecular formula C11H18ClNO5 and a molecular weight of 279.72 g/mol It is a derivative of L-glutamic acid, where the amino group is substituted with a chloroacetyl group and the carboxyl groups are esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(chloroacetyl)-, diethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using a suitable protecting group to prevent unwanted reactions.
Chloroacetylation: The protected L-glutamic acid is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group.
Esterification: The carboxyl groups are esterified using ethanol and an acid catalyst like sulfuric acid to form the diethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid, N-(chloroacetyl)-, diethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for substitution reactions include amines, thiols, and alcohols.
Hydrolysis Agents: Acidic or basic solutions can be used for hydrolysis.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: Hydrolysis yields L-glutamic acid and chloroacetic acid.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid, N-(chloroacetyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their interactions with biological systems.
Industry: Used in the synthesis of various industrial chemicals and intermediates.
Wirkmechanismus
The mechanism of action of L-Glutamic acid, N-(chloroacetyl)-, diethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways involving amino acids and their derivatives, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic acid diethyl ester: A similar compound where the amino group is not substituted with a chloroacetyl group.
N-Acetyl-L-glutamic acid diethyl ester: Another derivative with an acetyl group instead of a chloroacetyl group.
Uniqueness
L-Glutamic acid, N-(chloroacetyl)-, diethyl ester is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity and potential biological activity compared to other derivatives .
Eigenschaften
CAS-Nummer |
76385-54-1 |
---|---|
Molekularformel |
C11H18ClNO5 |
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
diethyl (2S)-2-[(2-chloroacetyl)amino]pentanedioate |
InChI |
InChI=1S/C11H18ClNO5/c1-3-17-10(15)6-5-8(11(16)18-4-2)13-9(14)7-12/h8H,3-7H2,1-2H3,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
UPCBMASFNMAWND-QMMMGPOBSA-N |
Isomerische SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)CCl |
Kanonische SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.